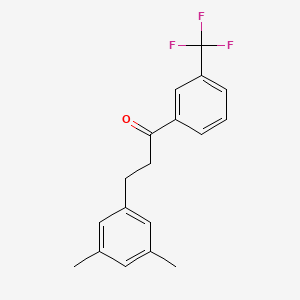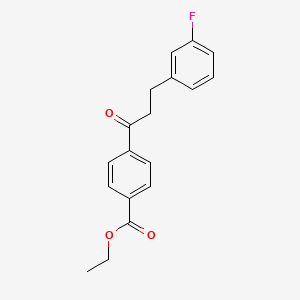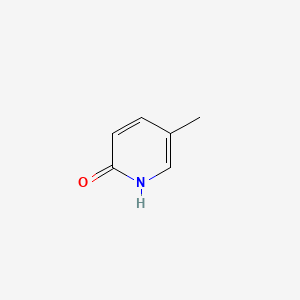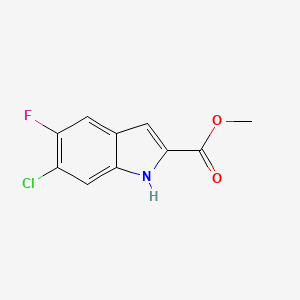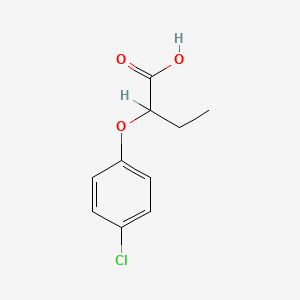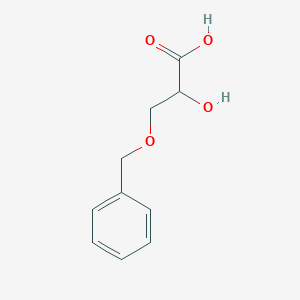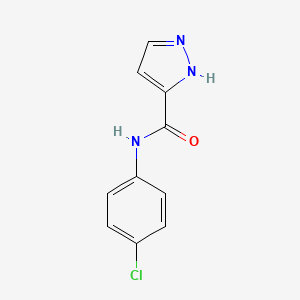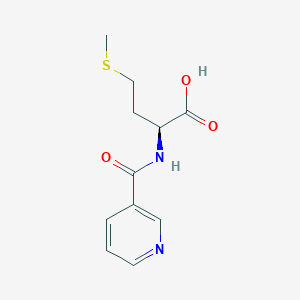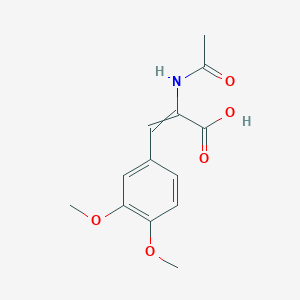![molecular formula C12H14NO3S- B3021939 [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid CAS No. 412922-07-7](/img/structure/B3021939.png)
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid
説明
“[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C12H15NO3S . Its molecular weight is 253.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid has been used in a variety of scientific research applications, including in the study of cell membrane structure and function. It has been used to investigate the effects of its chemical structure and properties on cell membrane permeability, as well as its ability to modulate the activity of membrane proteins. It has also been used to study the effects of its chemical structure and properties on the activity of enzymes, such as phospholipase A2 and proteases. In addition, it has been used in studies of the role of lipids in cell signaling and in the study of the effects of its chemical structure and properties on the structure and function of proteins.
作用機序
The mechanism of action of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid is not fully understood. However, it is believed to interact with phospholipids in the cell membrane, resulting in changes in the permeability of the membrane. It is also believed to interact with membrane proteins, resulting in changes in their activity. In addition, it is believed to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of the activity of membrane proteins, the modulation of the activity of enzymes, and the modulation of the permeability of the cell membrane. It has also been shown to have an effect on cell signaling and the structure and function of proteins.
実験室実験の利点と制限
One of the advantages of using [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying cell membrane structure and function. However, one of the limitations of using this compound in laboratory experiments is that its effects on cell membrane permeability and the activity of membrane proteins and enzymes are not fully understood.
将来の方向性
There are several potential future directions for the study of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid. These include further investigation into its effects on cell membrane permeability, the activity of membrane proteins and enzymes, and its effects on cell signaling and the structure and function of proteins. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of this compound and the optimization of existing methods. Finally, further research could be conducted into the potential applications of this compound in the medical and pharmaceutical fields.
特性
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-3-5-10(9(8)2)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRHQUTOWIYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



